molecular formula C7H5N3OS B13066863 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde

4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13066863
M. Wt: 179.20 g/mol
InChI Key: HXTLJVYANNRSQH-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-methanol.

    Substitution: Substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and an aldehyde group, which can impart distinct electronic and steric properties.

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c11-2-7-1-6(3-12-7)10-5-8-4-9-10/h1-5H

InChI Key

HXTLJVYANNRSQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N2C=NC=N2)C=O

Origin of Product

United States

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